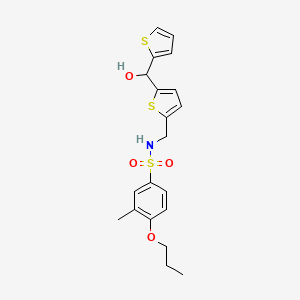

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

Description

The compound N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a bis-thiophene core with a hydroxymethyl substituent and a 3-methyl-4-propoxybenzenesulfonamide moiety. Its structure combines aromatic thiophene rings, a sulfonamide linker, and alkoxy/alkyl substituents, which are common in bioactive molecules targeting enzymes or receptors. The hydroxy group on the thiophene ring may enhance solubility or hydrogen-bonding interactions, while the propoxy chain could influence lipophilicity and metabolic stability. Synthesis likely involves multi-step reactions, such as nucleophilic substitution, alkylation, or condensation, similar to methods described for analogous sulfonamides .

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S3/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIGYHPVQAEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, making them a vital tool for medicinal chemists. For example, some thiophene-based drugs are known to target inflammation and cancer.

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects. For instance, suprofen, a thiophene-based drug, acts as a nonsteroidal anti-inflammatory drug. Another example is articaine, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound characterized by its thiophene core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features:

- Thiophene Rings : The presence of thiophene rings contributes to the compound's stability and electronic properties.

- Functional Groups : Hydroxy, methyl, and propoxy groups enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Selective inhibition noted |

| Candida spp. | Antifungal activity observed |

The compound demonstrated a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes and Balb/c 3T3 fibroblasts) revealed that the compound exhibits low toxicity at therapeutic concentrations. The MTT assay indicated cell viability above 80% at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Molecular docking studies have provided insights into its binding affinity for key enzymes involved in bacterial cell wall synthesis. Notably, the compound showed strong binding interactions with:

- MurD : An enzyme critical for peptidoglycan biosynthesis.

- DNA Gyrase : A target for many antibacterial agents that modulate DNA supercoiling.

Binding energies comparable to established antibiotics like ciprofloxacin were noted, indicating the potential for similar mechanisms of action .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively inhibited growth at MIC values significantly lower than those of traditional antibiotics.

Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on murine models demonstrated that the compound did not induce significant adverse effects when administered at therapeutic doses over a two-week period. Histopathological examinations revealed no notable organ toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of sulfonamide derivatives with thiophene or benzothiazole cores. Below is a comparison with structurally related compounds from the evidence:

Key Observations:

Core Modifications: The target compound uses a bis-thiophene scaffold, whereas analogs like and incorporate benzothiazole or benzothiophene cores. Thiazolidinone-based compounds (e.g., ) exhibit distinct heterocyclic systems with conjugated double bonds, affecting electronic properties and binding affinity. The hydroxy group on the target compound’s thiophene may mimic polar interactions seen in benzothiazole derivatives (e.g., ), which often target enzymes via hydrogen bonding.

Sulfonamide Linkers: All compared compounds use sulfonamide groups for structural rigidity and hydrogen-bond acceptor capacity. The target compound’s sulfonamide connects to a methyl-substituted benzene, whereas uses a propylsulfonylphenyl group, altering steric bulk.

Spectral and Synthetic Comparisons :

- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s sulfonamide S=O stretches (~1250–1350 cm⁻¹), highlighting functional group differences.

- Synthesis : The target compound’s synthesis likely parallels methods for S-alkylated triazoles or sulfonamide couplings , involving reflux conditions and sodium hydroxide-mediated cyclization.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties (Inferred)

Table 2: Functional Group Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.